molecular formula C20H20FNO4 B12462308 2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate

2-(4-Fluorophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate

Cat. No.: B12462308
M. Wt: 357.4 g/mol
InChI Key: WMGIFNHZMXXXDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-2-oxoethyl 3-[(2,5-dimethylphenyl)carbamoyl]propanoate is an organic compound that features both fluorophenyl and dimethylphenyl groups

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 3-[(2,5-dimethylphenyl)carbamoyl]propanoate typically involves a multi-step process. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2,5-dimethylaniline and propanoic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

2-(4-Fluorophenyl)-2-oxoethyl 3-[(2,5-dimethylphenyl)carbamoyl]propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-Fluorophenyl)-2-oxoethyl 3-[(2,5-dimethylphenyl)carbamoyl]propanoate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: Research includes its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 3-[(2,5-dimethylphenyl)carbamoyl]propanoate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(4-fluorophenyl)-2-oxoethyl 3-[(2,5-dimethylphenyl)carbamoyl]propanoate include:

    2-(4-Chlorophenyl)-2-oxoethyl 3-[(2,5-dimethylphenyl)carbamoyl]propanoate: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and interactions.

    2-(4-Bromophenyl)-2-oxoethyl 3-[(2,5-dimethylphenyl)carbamoyl]propanoate:

The uniqueness of 2-(4-fluorophenyl)-2-oxoethyl 3-[(2,5-dimethylphenyl)carbamoyl]propanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H20FNO4

Molecular Weight

357.4 g/mol

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 4-(2,5-dimethylanilino)-4-oxobutanoate

InChI

InChI=1S/C20H20FNO4/c1-13-3-4-14(2)17(11-13)22-19(24)9-10-20(25)26-12-18(23)15-5-7-16(21)8-6-15/h3-8,11H,9-10,12H2,1-2H3,(H,22,24)

InChI Key

WMGIFNHZMXXXDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.